molecular formula C17H21NO4 B7775094 (-)-Scopolamine CAS No. 475199-31-6

(-)-Scopolamine

Cat. No.: B7775094
CAS No.: 475199-31-6
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-UHFFFAOYSA-N
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Scientific Research Applications

(-)-Scopolamine has a wide range of scientific research applications:

Mechanism of Action

As an acetylcholine analogue, scopolamine can antagonize muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body, inducing several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signalling .

Safety and Hazards

Scopolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal in contact with skin, fatal if inhaled, and fatal if swallowed . It is not approved for use by anyone younger than 6 months .

Future Directions

Scopolamine patches work best to prevent motion sickness symptoms before they start. So you should apply a patch at least 4 hours before the event that can trigger motion sickness . Always apply the scopolamine patch to a clean, dry, hairless area behind your ear .

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Scopolamine can be synthesized through various methods. One common approach involves the extraction of tropane alkaloids from plants, followed by chemical modification . The synthesis typically involves the following steps:

    Extraction: Tropane alkaloids are extracted from plants like Scopolia japonica.

    Chemical Modification: The extracted alkaloids are chemically modified to produce scopolamine.

Industrial Production Methods

Industrial production of scopolamine often relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii . These plants are rich in tropane alkaloids, which are then extracted and purified. Biotechnological approaches, such as callus cultures and genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .

Chemical Reactions Analysis

Types of Reactions

(-)-Scopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in scopolamine reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from scopolamine reactions include various derivatives used in pharmaceuticals, such as scopolamine butylbromide .

Comparison with Similar Compounds

Properties

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858963
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1080
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.
Details Thomson Health Care Inc.; Physicians' Desk Reference 62 ed., Montvale, NJ 2008, p. 2192
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
Details Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Supplement 5.3; Strasbourg, France, p.3519 (2005)
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

475199-31-6, 51-34-3
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1450
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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